N-(4-ethoxyphenyl)-2-hydroxyacetamide
Description
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a compound that can be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis, structure, and properties of similar acetamide derivatives have been extensively studied. These compounds are of interest due to their potential applications in pharmaceuticals, such as anticonvulsants, analgesics, and anticancer agents .
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . Similarly, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods highlight the versatility of synthetic approaches in creating various acetamide compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the precise geometry of these molecules. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal structure . The planarity and non-planarity of different groups within the molecules can significantly influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives . These reactions are important for modifying the structure of the acetamide core to achieve desired properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting point, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was found to be moderately unstable at physiological pH and temperature . The presence of different substituents on the acetamide nucleus can also affect the compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The catalytic hydrogenation process used to synthesize N-(3-amino-4-methoxyphenyl)acetamide demonstrates the importance of selectivity and stability in the synthesis of these compounds .
Scientific Research Applications
Organic Chemistry
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
- Methods of application or experimental procedures : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated and optimum conditions were established .
- Results or outcomes : Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized and treated with ceric ammonium nitrate, yielding the N-dearylated 2-azetidinones in good to excellent yields .
Pharmacology
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as etazene or etodesnitazene, is a benzimidazole-derived synthetic opioid .
Synthesis of N-(4-Ethoxyphenyl) Azetidin-2-ones
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
- Methods of application or experimental procedures : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated and optimum conditions were established .
- Results or outcomes : Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized and treated with ceric ammonium nitrate, yielding the N-dearylated 2-azetidinones in good to excellent yields .
Synthesis of N-(4-Ethoxyphenyl)-Retinamide
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as 4-EPR, has been suggested as an indispensable internal standard for the correct determination of 4-HPR and its metabolites by chromatography .
- Methods of application or experimental procedures : A scalable, operator-friendly, and one-step procedure to synthetize highly pure 4-EPR without purification work-up and in quantitative yield is reported .
- Results or outcomes : A complete characterization of 4-EPR using all possible analytical techniques has been provided .
Synthesis of N-(4-Ethoxyphenyl) Azetidin-2-ones
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
- Methods of application or experimental procedures : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated and optimum conditions were established .
- Results or outcomes : Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized and treated with ceric ammonium nitrate, yielding the N-dearylated 2-azetidinones in good to excellent yields .
Synthesis of N-(4-Ethoxyphenyl)-Retinamide
- Summary of the application : N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as 4-EPR, has been suggested as an indispensable internal standard for the correct determination of 4-HPR and its metabolites by chromatography .
- Methods of application or experimental procedures : A scalable, operator-friendly, and one-step procedure to synthetize highly pure 4-EPR without purification work-up and in quantitative yield is reported .
- Results or outcomes : A complete characterization of 4-EPR using all possible analytical techniques has been provided .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHYRDNSIRHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177041 | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
CAS RN |
22521-79-5 | |
Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenacetinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENACETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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